3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate
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Overview
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)pentanoate is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups
Preparation Methods
The synthesis of 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)pentanoate involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often utilize green chemistry principles, such as using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)pentanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The sulfonamido group can also play a role in its biological activity by interacting with specific proteins.
Comparison with Similar Compounds
Compared to other similar compounds, 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 3-methyl-2-(4-methylbenzenesulfonamido)pentanoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate
- Methyl 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
These compounds share the chromen-2-one core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C25H29NO6S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C25H29NO6S/c1-7-16(4)23(26-33(29,30)19-10-8-14(2)9-11-19)25(28)32-21-13-15(3)12-20-22(21)17(5)18(6)24(27)31-20/h8-13,16,23,26H,7H2,1-6H3/t16-,23+/m1/s1 |
InChI Key |
VKXHEBAXIVIVBZ-MWTRTKDXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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